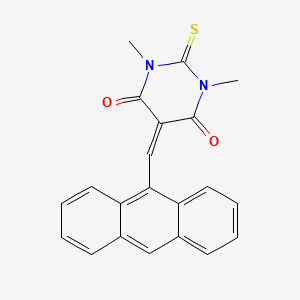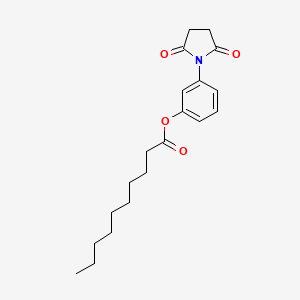![molecular formula C17H23N5O3S B12495107 1-[4-(Benzenesulfonyl)piperazin-1-yl]-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-1-one](/img/structure/B12495107.png)
1-[4-(Benzenesulfonyl)piperazin-1-yl]-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Benzenesulfonyl)piperazin-1-yl]-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-1-one is a complex organic compound that features a piperazine ring, a benzenesulfonyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Benzenesulfonyl)piperazin-1-yl]-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-1-one typically involves multi-step proceduresThe final step involves the formation of the triazole ring through cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Benzenesulfonyl)piperazin-1-yl]-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the triazole ring.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the piperazine and triazole rings .
Scientific Research Applications
1-[4-(Benzenesulfonyl)piperazin-1-yl]-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including as an antipsychotic or antidepressant agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 1-[4-(Benzenesulfonyl)piperazin-1-yl]-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and have similar biological activities.
Piperazine Derivatives: Compounds with the piperazine ring are known for their diverse pharmacological properties.
Benzenesulfonyl Derivatives: These compounds are often used in medicinal chemistry for their stability and reactivity
Uniqueness
1-[4-(Benzenesulfonyl)piperazin-1-yl]-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-1-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C17H23N5O3S |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-1-one |
InChI |
InChI=1S/C17H23N5O3S/c1-14-18-15(2)22(19-14)9-8-17(23)20-10-12-21(13-11-20)26(24,25)16-6-4-3-5-7-16/h3-7H,8-13H2,1-2H3 |
InChI Key |
LUSPIHUGAHZFCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C)CCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-{[(2-chlorophenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12495024.png)
![propyl 2-amino-1-[4-(butoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12495029.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B12495044.png)
![8-(azepan-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12495045.png)
![5-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12495046.png)
![6,8-dimethoxy-9-[4-(trifluoromethyl)phenyl]-3,4,9,10-tetrahydroacridin-1(2H)-one](/img/structure/B12495053.png)
![N-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B12495065.png)
![N-{[(2R,4S)-2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]carbonothioyl}benzamide](/img/structure/B12495073.png)

![Propyl 5-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12495082.png)
![5-{(1E)-2-[1-(4-bromophenyl)pyrrol-2-yl]-1-azavinyl}-2-methoxypyridine](/img/structure/B12495090.png)

![N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12495100.png)

